molecular formula C8H10O3 B1162548 Cleroindicin F CAS No. 189264-47-9

Cleroindicin F

Cat. No.: B1162548
CAS No.: 189264-47-9
M. Wt: 154.16 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Cleroindicin F is for research use only . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry . This could potentially advance the synthesis of compounds like Cleroindicin F in the future.

Biochemical Analysis

Biochemical Properties

Cleroindicin F plays a significant role in biochemical reactions due to its antimicrobial and cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound exhibits high anticandidal activity by inhibiting the growth of Candida strains . The exact nature of these interactions involves binding to specific sites on the microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been shown to interact with proteins involved in cancer cell proliferation, thereby exerting its cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it inhibits growth and induces cell death by disrupting essential enzymatic functions . In cancer cells, this compound has been observed to influence cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression and cellular metabolism, further contributing to its antimicrobial and cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes in microbial cells, inhibiting their activity and leading to cell death . In cancer cells, this compound interacts with proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and enzyme activity, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties for several weeks when stored properly . Prolonged exposure to light and air can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antimicrobial activity without noticeable toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antimicrobial and cytotoxic activities. It interacts with enzymes involved in the synthesis and degradation of essential biomolecules in microbial cells . These interactions disrupt normal metabolic processes, leading to cell death. In cancer cells, this compound affects metabolic flux and metabolite levels, further contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its antimicrobial and cytotoxic effects . The compound’s localization and accumulation are crucial for its efficacy and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which is essential for its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . In microbial cells, this compound accumulates in the cytoplasm, where it interacts with essential enzymes and proteins . In cancer cells, it localizes to specific organelles involved in cell proliferation and survival, enhancing its cytotoxic effects .

Chemical Reactions Analysis

Types of Reactions

Cleroindicin F undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction of the hydroperoxyl group is a key step in its synthesis.

    Substitution: Functional groups on the this compound molecule can be substituted under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cleroindicin derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

. Compared to its analogs, Cleroindicin F is unique due to its high anticandidal activity and specific structural features. Other cleroindicins may exhibit different biological activities and chemical properties .

Properties

IUPAC Name

(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPAWIMHOPPDA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@]1(C=CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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